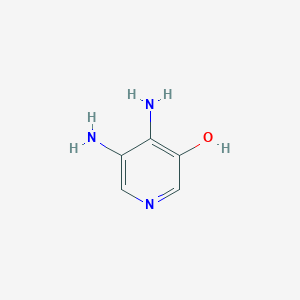
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is a stable isotope-labeled compound with the molecular formula 13C2 C18 H16 15N N5 O3 and a molecular weight of 391.358 . This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves multiple steps, starting from the appropriate guanine derivative. The key steps include acetylation and diphenylcarbamoylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoguanosine-13C2,15N: An isotopic labeled compound of 8-Aminoguanosine, which is a potent inhibitor of purine nucleoside phosphorylase.
N2-Acetyl-O6-(diphenylcarbamoyl)guanine: A similar compound without the isotopic labeling, used in various chemical and biological studies.
Uniqueness
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is unique due to its stable isotopic labeling, which makes it highly valuable in research applications requiring precise tracking and quantification of the compound. Its specific labeling with 13C2 and 15N allows for detailed studies of metabolic pathways and molecular interactions.
Propriétés
Formule moléculaire |
C20H16N6O3 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)/i16+1,17+1,21+1 |
Clé InChI |
YWKXGPPEBHDNGM-KDAUMSMJSA-N |
SMILES isomérique |
CC(=O)NC1=N[13C]2=[13C](C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)[15NH]C=N2 |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)


![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)

![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)




